N-Acetylglycyl-L-phenylalanine N-Acetylglycyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 13716-72-8
VCID: VC14266389
InChI: InChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m0/s1
SMILES:
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

N-Acetylglycyl-L-phenylalanine

CAS No.: 13716-72-8

Cat. No.: VC14266389

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylglycyl-L-phenylalanine - 13716-72-8

Specification

CAS No. 13716-72-8
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name (2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m0/s1
Standard InChI Key FBAYGSYHUAWICL-NSHDSACASA-N
Isomeric SMILES CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

N-Acetylglycyl-L-phenylalanine (IUPAC name: (2S)-2-{[(acetylamino)acetyl]amino}-3-phenylpropanoic acid) is a protected dipeptide with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . Its structure features an acetylated glycine residue linked to L-phenylalanine via a peptide bond, preserving the stereochemical integrity of the parent amino acids. Key identifiers include:

PropertyValueSource
CAS Registry Number13716-72-8
Molecular FormulaC₁₃H₁₆N₂O₄
Molecular Weight264.28 g/mol
Stereochemistry(2S)-configuration
ChemSpider ID57571811
PubChem CID24209769 (methyl ester variant)

The compound’s acetyl group enhances stability against enzymatic degradation, while the phenylalanine moiety contributes hydrophobic character . Its methyl ester derivative (PubChem CID: 24209769) is frequently employed in solid-phase peptide synthesis due to improved solubility in organic solvents .

Synthesis and Manufacturing

Synthetic Routes

N-Acetylglycyl-L-phenylalanine is synthesized via sequential acylation and coupling reactions:

  • N-Acetylation of Glycine: Glycine reacts with acetic anhydride or acetyl chloride in alkaline conditions to form N-acetylglycine .

  • Peptide Bond Formation: N-Acetylglycine is coupled to L-phenylalanine using carbodiimide-based reagents (e.g., DCC or EDC) in the presence of activating agents like HOBt .

  • Purification: The crude product is recrystallized from methanol/water mixtures or purified via column chromatography .

Industrial and Laboratory-Scale Production

Large-scale production employs enzymatic methods for higher stereoselectivity, though chemical synthesis remains prevalent due to cost efficiency . The methyl ester variant (Ac-Gly-Phe-OMe) is synthesized by esterifying the carboxylic acid group of phenylalanine with methanol under acidic conditions .

Physicochemical Properties

Experimental data from chemical databases reveal the following properties:

PropertyValueSource
Melting PointNot reported-
SolubilitySoluble in methanol, acetone
Optical Activity[α]₂₂/D +40.0° (c=1, methanol)
pKa3.56 (predicted)
StabilityStable at room temperature

The compound’s solubility profile aligns with its amphipathic nature, enabling applications in both aqueous and organic media . Its low pKa (3.56) suggests protonation of the carboxyl group under physiological conditions, influencing bioavailability .

Biological Relevance and Mechanisms

Role in Protein Acetylation

N-Acetylglycyl-L-phenylalanine exemplifies N-terminal acetylation, a post-translational modification observed in ~85% of human proteins . This modification regulates protein stability, localization, and interactions, mediated by N-acetyltransferases (NATs) . For instance, NatA acetylates peptides with N-terminal glycine residues, enhancing their resistance to proteolytic cleavage .

Uremic Toxicity Considerations

N-Acetylated peptides, including N-acetylglycyl-L-phenylalanine, are classified as uremic toxins when renal clearance is impaired . Accumulation of such metabolites correlates with cardiovascular and neurological dysfunction in chronic kidney disease .

Reactivity with Environmental Oxidants

Studies on analogous N-acetylated peptides reveal susceptibility to oxidation by nitrogen dioxide (NO₂●) and nitrate radicals (NO₃●) . These pollutants abstract hydrogen atoms from α-carbons or undergo electron transfer at amide nitrogens, potentially altering peptide structure and function .

Applications in Research and Industry

Peptide Synthesis

The methyl ester derivative (Ac-Gly-Phe-OMe) is a building block in solid-phase peptide synthesis, facilitating the production of longer peptides with defined sequences . Its acetyl group prevents undesired side reactions during coupling steps .

Biochemical Studies

Researchers utilize N-acetylglycyl-L-phenylalanine to investigate:

  • Enzyme-substrate interactions in acetyltransferases .

  • Oxidative damage mechanisms in polluted environments .

  • Pharmacokinetic behavior of acetylated peptides .

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